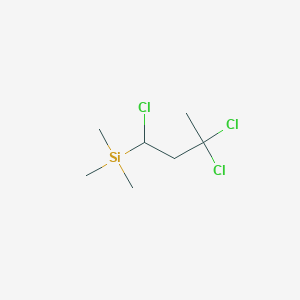
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts and greener solvents may also be explored to improve the sustainability of the process.
化学反応の分析
Types of Reactions
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with methyl groups instead of benzyl groups.
4,4-Diphenyl-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
4,4-Dibenzyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of benzyl groups, which can influence its reactivity and potential applications. The benzyl groups may enhance its lipophilicity and ability to interact with biological targets.
特性
CAS番号 |
120651-51-6 |
|---|---|
分子式 |
C24H22O |
分子量 |
326.4 g/mol |
IUPAC名 |
4,4-dibenzyl-1,3-dihydronaphthalen-2-one |
InChI |
InChI=1S/C24H22O/c25-22-15-21-13-7-8-14-23(21)24(18-22,16-19-9-3-1-4-10-19)17-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChIキー |
LEUXIUXYIQXDNG-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC(C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


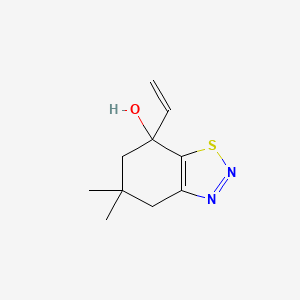
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)

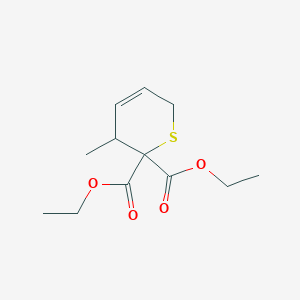
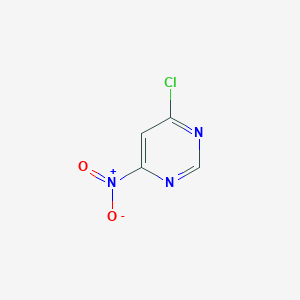
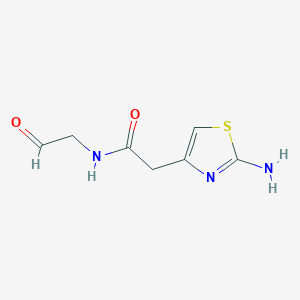
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
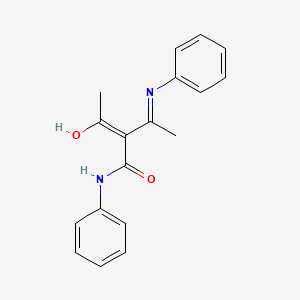


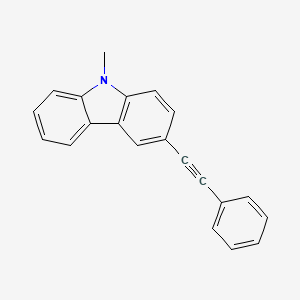
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
